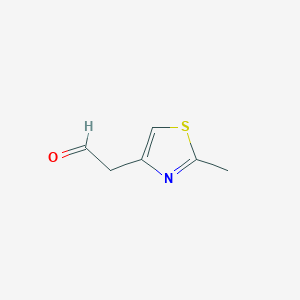
4-Thiazoleacetaldehyde, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylthiazol-4-yl)acetaldehyde is a heterocyclic organic compound with the molecular formula C6H7NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetaldehyde typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This reaction proceeds under mild conditions and yields the desired thiazole derivative efficiently . The process can be summarized as follows:
- Ethyl acetoacetate reacts with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
- The intermediate is then reacted with thiourea to yield 2-(2-Methylthiazol-4-yl)acetaldehyde.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylthiazol-4-yl)acetaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems and optimized reaction conditions to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylthiazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution often involves reagents like halogens, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(2-Methylthiazol-4-yl)acetic acid.
Reduction: 2-(2-Methylthiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylthiazol-4-yl)acetaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Methylthiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . In medicinal chemistry, it has been observed to inhibit specific enzymes and modulate biochemical pathways, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methylthiazole: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its applications in medicinal chemistry and drug development.
4-Methylthiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-(2-Methylthiazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H7NOS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-7-6(2-3-8)4-9-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YQWTYDVCJRICOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



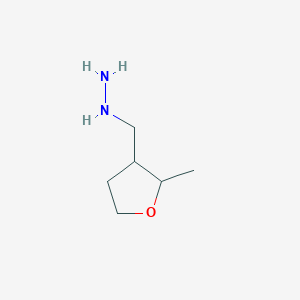
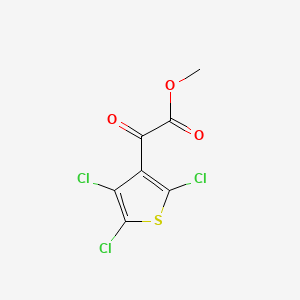
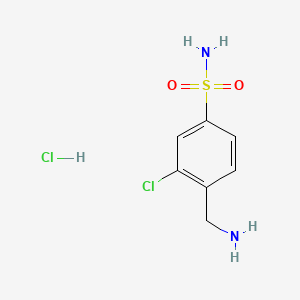
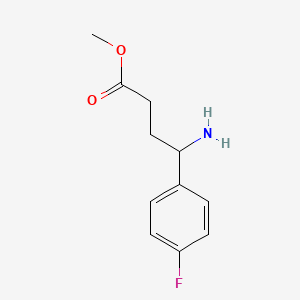



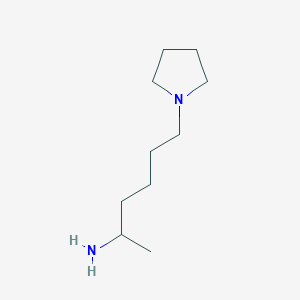
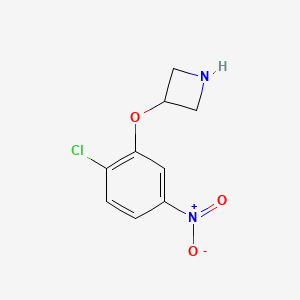
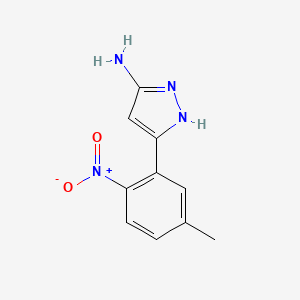
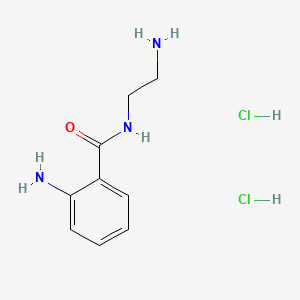

![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
